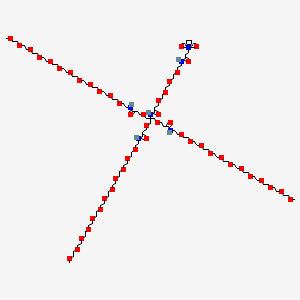
MAL-PEG4-(m-PEG12)3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MAL-PEG4-(m-PEG12)3 is a branched polyethylene glycol (PEG) linker with a maleimide group at one end and three methoxy polyethylene glycol (m-PEG) chains. This compound is widely used in bioconjugation and drug delivery systems due to its ability to improve the solubility and stability of conjugated molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MAL-PEG4-(m-PEG12)3 typically involves the following steps:
Activation of PEG: The PEG chains are activated by reacting with a suitable activating agent such as N-hydroxysuccinimide (NHS) to form PEG-NHS esters.
Conjugation with Maleimide: The activated PEG-NHS esters are then reacted with a maleimide derivative under mild conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of PEG are activated using NHS in a controlled environment.
Conjugation: The activated PEG is then conjugated with maleimide in large reactors, ensuring consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
MAL-PEG4-(m-PEG12)3 primarily undergoes the following types of reactions:
Thiol-Maleimide Reaction: The maleimide group reacts specifically with thiol groups to form stable thioether bonds.
Common Reagents and Conditions
Thiol-Maleimide Reaction: This reaction typically occurs at a pH of 6.5-7.5 in aqueous buffers.
Click Chemistry: SPAAC reactions are carried out in the absence of copper catalysts, making them suitable for biological applications.
Major Products Formed
Thiol-Maleimide Reaction: The major product is a thioether-linked conjugate.
Click Chemistry: The major product is a triazole-linked conjugate.
Applications De Recherche Scientifique
MAL-PEG4-(m-PEG12)3 has a wide range of applications in scientific research:
Chemistry: Used as a crosslinker in the synthesis of complex molecules and polymers.
Biology: Employed in the conjugation of proteins, peptides, and other biomolecules to improve their solubility and stability.
Medicine: Utilized in drug delivery systems to enhance the pharmacokinetics and biodistribution of therapeutic agents.
Industry: Applied in the development of biocompatible materials and coatings
Mécanisme D'action
The mechanism of action of MAL-PEG4-(m-PEG12)3 involves its ability to form stable covalent bonds with thiol groups on proteins and other biomolecules. This conjugation improves the solubility, stability, and bioavailability of the conjugated molecules. The PEG chains provide a hydrophilic environment, reducing aggregation and enhancing the circulation time of the conjugates in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
NHS-PEG4-(m-PEG12)3-ester: A similar branched PEG linker with a terminal NHS ester used for labeling primary amines.
Mal-PEG-NHS ester: Another PEG linker with a maleimide group and an NHS ester for dual functionality.
Uniqueness
MAL-PEG4-(m-PEG12)3 is unique due to its branched structure, which provides multiple sites for conjugation, and its ability to participate in both thiol-maleimide and click chemistry reactions. This versatility makes it highly valuable in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C106H202N6O50 |
|---|---|
Poids moléculaire |
2360.7 g/mol |
Nom IUPAC |
N-[2-[2-[2-[2-[3-[[1,3-bis[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]-2-[[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide |
InChI |
InChI=1S/C106H202N6O50/c1-120-24-27-128-40-43-136-54-57-142-66-69-148-78-81-154-90-93-157-87-84-151-75-72-145-63-60-139-51-48-133-37-32-125-21-12-108-100(114)7-17-160-96-106(111-103(117)10-16-123-30-35-131-46-47-132-36-31-124-20-11-107-99(113)6-15-112-104(118)4-5-105(112)119,97-161-18-8-101(115)109-13-22-126-33-38-134-49-52-140-61-64-146-73-76-152-85-88-158-94-91-155-82-79-149-70-67-143-58-55-137-44-41-129-28-25-121-2)98-162-19-9-102(116)110-14-23-127-34-39-135-50-53-141-62-65-147-74-77-153-86-89-159-95-92-156-83-80-150-71-68-144-59-56-138-45-42-130-29-26-122-3/h4-5H,6-98H2,1-3H3,(H,107,113)(H,108,114)(H,109,115)(H,110,116)(H,111,117) |
Clé InChI |
NDEZSFRLBSRIHD-UHFFFAOYSA-N |
SMILES canonique |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC)(COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((3-(4-Chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-isopropylphenyl)acetamide](/img/structure/B15087053.png)
![1-(4-chlorobenzyl)-N-isopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15087058.png)
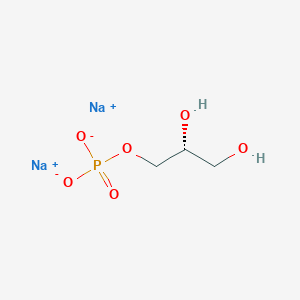
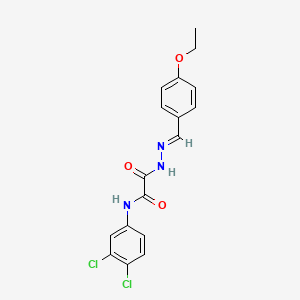
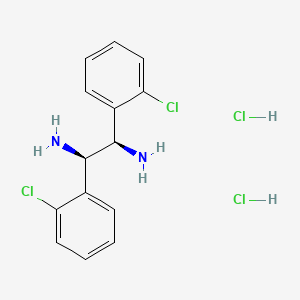
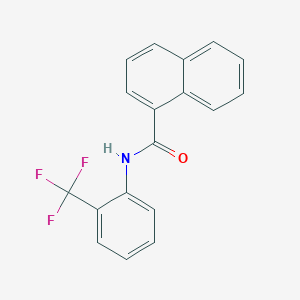
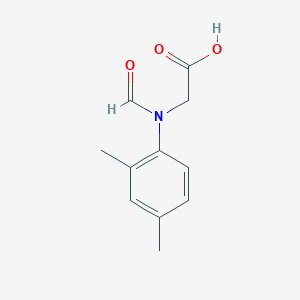
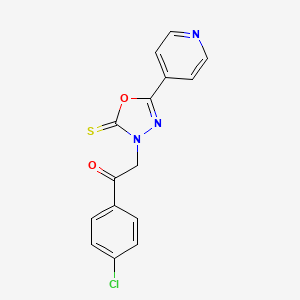
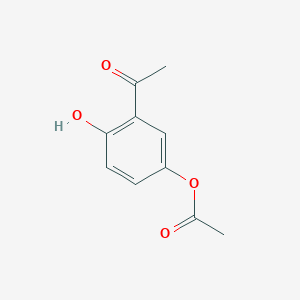
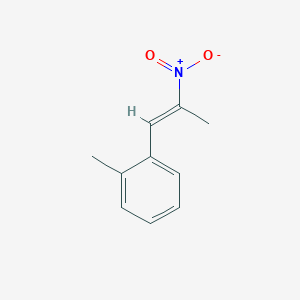
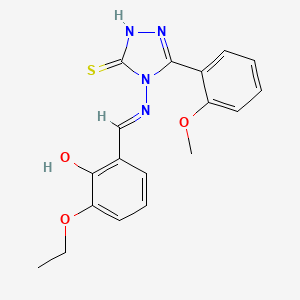
![4-amino-5-chloro-N-[[(1S,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl]-2-methoxybenzamide;hydrate;hydrochloride](/img/structure/B15087115.png)
![4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate](/img/structure/B15087122.png)
![tert-butyl (2S)-2-[dimethoxyphosphoryl(hydroxy)methyl]pyrrolidine-1-carboxylate](/img/structure/B15087126.png)
